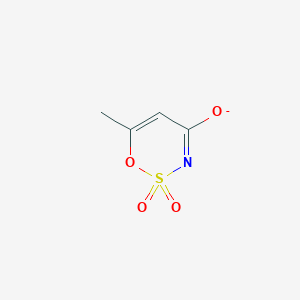

6-Methyl-2,2-dioxooxathiazin-4-olate

Description

Properties

Molecular Formula |

C4H4NO4S- |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

6-methyl-2,2-dioxooxathiazin-4-olate |

InChI |

InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)/p-1 |

InChI Key |

YGCFIWIQZPHFLU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=NS(=O)(=O)O1)[O-] |

physical_description |

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |

solubility |

Very soluble in water, very slightly soluble in ethanol |

Origin of Product |

United States |

Historical Context of Oxathiazinone Dioxide Class Research

The exploration of the oxathiazinone dioxide class of compounds is a relatively modern chapter in the history of heterocyclic chemistry. A pivotal moment in this field was the serendipitous discovery of the 1,2,3-oxathiazin-4-one 2,2-dioxide ring system in 1967 by chemist Karl Clauss at Hoechst AG in Germany. This discovery was not the result of a targeted search for a new class of compounds, but rather an unexpected outcome of research into other chemical transformations.

Subsequent research at Hoechst AG was spurred by this initial finding, leading to the synthesis and characterization of a variety of derivatives. This intensive investigation ultimately led to the identification of 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, which, in its potassium salt form, became known as Acesulfame (B1210027) K. The process for preparing 3,4-dihydro-1,2,3-oxathiazin-4-ones was further detailed in patents, which described the cyclization of appropriate starting materials to form the core heterocyclic ring.

The development of this class of compounds can be seen in the broader context of research into cyclic sulfonamides, a field historically dominated by the discovery and investigation of saccharin. The quest for novel compounds with unique properties has often driven the exploration of diverse heterocyclic systems, and the emergence of the oxathiazinone dioxides provided a new and fruitful area for scientific inquiry.

Chemical Significance Within Heterocyclic Sulfur Nitrogen Compounds

Historical and Early Synthetic Approaches

The foundational synthesis of this compound established the core chemical structure and the required reaction pathways. These early methods, developed at Hoechst AG, provided the basis for future process optimization and commercialization. wikipedia.org

Reactions Involving Acetylenic Precursors and Fluorosulfonyl Isocyanate

The initial synthesis of the 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide ring system involved the reaction of fluorosulfonyl isocyanate (FSO₂NCO) with various acetylenic and ketene-like precursors. guidechem.comscribd.com One of the primary routes utilized acetoacetic acid tert-butyl ester. guidechem.comscribd.com This reaction forms a fluorosulfonyl acetoacetic acid amide intermediate. scribd.com

This intermediate is then subjected to a cyclization reaction to form the desired oxathiazinone dioxide ring system. scribd.com Variations of this early synthesis could also employ other precursors, such as monomethylacetylene or benzyl (B1604629) propenyl ether, which would react with fluorosulfonyl isocyanate to generate an acetoacetamide-N-sulfonyl fluoride (B91410) intermediate that subsequently undergoes cyclization. google.com The strong acidity of the resulting compound facilitates the direct formation of its potassium salt. guidechem.comscribd.com

Alkaline Hydrolysis in 1,2,3-Oxathiazinone Ring System Formation

A critical step in the early synthetic routes, as well as in modern adaptations, is the formation of the heterocyclic 1,2,3-oxathiazinone ring. This ring-closure, or cyclization, is typically achieved under alkaline conditions. google.com After the formation of the acetoacetamide-N-sulfonyl fluoride intermediate from the reaction of a suitable precursor with fluorosulfonyl isocyanate, the cyclization is induced by the action of a base, such as methanolic potassium hydroxide (B78521) (KOH). google.com

The presence of potassium hydroxide is crucial for two reasons: it facilitates the intramolecular condensation reaction that forms the ring, and it neutralizes the highly acidic N-H proton of the resulting 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, directly yielding the stable potassium salt (this compound). guidechem.comscribd.com In some contemporary processes, the cyclized intermediate exists as a sulfur trioxide adduct, which requires a hydrolysis step to open the adduct, followed by neutralization to yield the final product. google.comgoogle.comatamanchemicals.com

Contemporary Industrial Synthesis Pathways

Modern industrial production of this compound has been optimized for efficiency, safety, and cost. While the fundamental chemistry remains related to the early discoveries, the starting materials and process specifics have been refined.

Utilization of Acetoacetic Acid Derivatives

The use of acetoacetic acid and its derivatives remains a cornerstone of some manufacturing processes for this compound. guidechem.com In one multi-step pathway, acetoacetic acid is first prepared by reacting diketene (B1670635) with formaldehyde (B43269) to produce diacetone alcohol, which is subsequently oxidized with nitric acid. easybuyingredients.com The resulting acetoacetic acid is then reacted with an amine to form an intermediate which, after chlorination and sulfonation, is cyclized and reacted with potassium hydroxide to yield the final product. easybuyingredients.com This highlights the versatility of acetoacetic acid as a key building block in the synthesis.

Diketene and Amidosulfonic Acid Routes

A prevalent industrial synthesis route begins with diketene and amidosulfonic acid (sulfamic acid). guidechem.comatamanchemicals.com This multi-step process is a significant departure from the fluorosulfonyl isocyanate chemistry of the original discovery and is considered a more practical large-scale method.

The general process is as follows:

Amidosulfamic Acid Salt Formation : Sulfamic acid is reacted with an amine, typically a tertiary amine like triethylamine, in the presence of acetic acid to form a trialkylammonium amidosulfamic acid salt. atamanchemicals.comepo.orggoogleapis.com This reaction is often conducted at a controlled pH between 5.5 and 7.0. google.compatsnap.comgoogle.com

Acetoacetylation : The amidosulfamic acid salt is then reacted with diketene. This step forms an acetoacetamide (B46550) salt, which serves as the direct precursor for the heterocyclic ring. google.comgoogle.comatamanchemicals.com

Cyclization : The acetoacetamide salt is treated with a strong dehydrating and cyclizing agent, most commonly sulfur trioxide (SO₃), in an inert solvent like dichloromethane. atamanchemicals.comgoogleapis.com This reaction forms a cyclic sulfur trioxide adduct. atamanchemicals.comgoogleapis.com

Hydrolysis : The cyclic SO₃ adduct is subsequently hydrolyzed with water. This step breaks the adduct and forms the free acid, 6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide (acesulfame-H). google.comgoogle.comatamanchemicals.com

Neutralization : Finally, the acesulfame-H is neutralized with potassium hydroxide (KOH) to produce the highly stable and water-soluble potassium salt, this compound. google.comgoogle.comatamanchemicals.com

| Step | Key Reactants/Reagents | Intermediate/Product Formed | Typical Conditions |

|---|---|---|---|

| 1 | Sulfamic acid, Triethylamine, Acetic acid | Triethylammonium amidosulfamic acid salt | pH 5.5 - 7.0 |

| 2 | Amidosulfamic acid salt, Diketene | Acetoacetamide salt | - |

| 3 | Acetoacetamide salt, Sulfur trioxide (SO₃) | Cyclic sulfur trioxide adduct | Inert solvent (e.g., Dichloromethane) |

| 4 | Cyclic sulfur trioxide adduct, Water | Acesulfame-H | Hydrolysis |

| 5 | Acesulfame-H, Potassium hydroxide (KOH) | This compound | Neutralization |

Acetoacetamide-Based Synthesis

An alternative industrial route utilizes acetoacetamide as the direct starting material. knowde.comgoogle.com This method has gained traction due to the increased availability and lower cost of acetoacetamide, offering a potentially more streamlined and economical process. google.com

A patented version of this synthesis involves the following steps:

Ring Closure Reaction : Acetoacetamide is dissolved in an inert organic solvent, such as chloroform, along with a catalyst like pyridine. The solution is cooled to low temperatures (e.g., -50 to 15 °C). google.com A cyclizing agent, such as a solution of chlorosulfonic acid in chloroform, is then added slowly to induce the ring closure reaction. google.com

Hydrolysis : After the reaction is complete, water is added while controlling the temperature to hydrolyze any reactive intermediates. google.com

Extraction and Neutralization : The reaction mixture separates into layers. The organic phase, containing the product, is isolated. A base, such as potassium carbonate or potassium hydroxide, is then added to neutralize the organic phase, forming the potassium salt. google.com

Purification : The solvent is removed, and the crude product is purified through recrystallization, often with an activated carbon treatment for decolorization, to yield the final high-purity compound. google.com One example from this process reported a yield of 62.5%. google.com

| Step | Key Reactants/Reagents | Key Conditions | Product |

|---|---|---|---|

| 1. Ring Closure | Acetoacetamide, Chloroform (solvent), Pyridine (catalyst), Chlorosulfonic acid (cyclizing agent) | Low temperature (-50°C to 15°C) | Cyclized intermediate |

| 2. Hydrolysis | Water | Controlled temperature (-15°C to 60°C) | Acesulfame-H in organic solvent |

| 3. Neutralization | Potassium carbonate or Potassium hydroxide | Neutralization to pH ~7.5 | This compound |

| 4. Purification | Activated carbon, Water (for recrystallization) | Decolorization, Recrystallization | Pure this compound |

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the cyclization reaction to form the oxathiazinone ring is highly dependent on several key parameters. Optimizing these factors is essential to maximize product yield, which can range from 70% to 95%, while minimizing the formation of impurities. google.com

Key Parameters for Optimization:

Solvent System: The reaction is typically performed in a water-immiscible, inert organic solvent. google.comgoogle.com The choice of solvent influences the solubility of reactants and intermediates, reaction kinetics, and temperature control. The solvent's immiscibility with water is crucial for the subsequent workup and separation phases.

Temperature: Reaction temperature must be carefully controlled. For the cyclization involving liquid SO₃, temperatures are maintained at low levels, such as -30°C, to manage the reactivity of the reagent. lookchem.com In contrast, subsequent steps or alternative protocols may require different temperature profiles to ensure the reaction proceeds to completion without significant product degradation or side-reaction proliferation.

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material. Monitoring the reaction progress using analytical techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time. lookchem.com

The following table illustrates how systematic variation of reaction conditions can be used to identify the optimal synthetic protocol, a common practice in process chemistry to balance product yield and purity.

| Entry | SO₃ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | Dichloromethane | -30 to 0 | 2 | 85 |

| 2 | 1.2 | Dichloromethane | -30 to 0 | 2 | 91 |

| 3 | 1.2 | 1,2-Dichloroethane | -30 to 0 | 2 | 88 |

| 4 | 1.2 | Dichloromethane | -10 to 10 | 2 | 82 |

| 5 | 1.2 | Dichloromethane | -30 to 0 | 4 | 92 |

This table is illustrative and represents a typical optimization process for a chemical synthesis.

Advanced Purification Techniques in Synthetic Chemistry

Following the synthesis, the crude product contains unreacted starting materials, byproducts, and residual solvents. A multi-step purification process is therefore essential to achieve the high degree of purity required.

The primary and most effective method for purifying crude 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one-2,2-dioxide is recrystallization from aqueous sulfuric acid. google.comgoogle.com This technique is particularly effective at removing organic impurities. google.com The process typically involves dissolving the crude solid in the solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solution.

Beyond this fundamental technique, other advanced methods are employed, particularly for analytical sample preparation or challenging purification scenarios. researchgate.net These methods leverage different physicochemical properties to separate the target compound from contaminants.

Common Purification Techniques:

Liquid-Liquid Extraction (LLE): This technique is used to separate compounds based on their relative solubilities in two different immiscible liquids. In the synthesis workup, after the reaction is quenched, an organic phase containing the product is separated from the aqueous phase. lookchem.com The aqueous phase may be extracted further with an organic solvent to maximize product recovery. lookchem.com

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to isolate and concentrate a target analyte from a complex mixture. researchgate.netnih.govpensoft.net The sample is passed through a solid sorbent, which retains the analyte. The analyte is then eluted with a suitable solvent. nih.gov Different types of sorbents, such as polymeric reversed-phase materials, can be used depending on the properties of the compound and the impurities. nih.gov

Precipitation: This method involves converting a soluble substance into an insoluble solid to separate it from a solution. In the context of analysis, proteins and other interfering macromolecules can be removed from a sample by adding precipitating agents like Carrez solutions (potassium ferrocyanide and zinc acetate). pensoft.netspkx.net.cn

Filtration: A fundamental step in purification, filtration is used to separate solid particles from a liquid or gas. After crystallization or precipitation, the solid product is collected by filtration. researchgate.net Syringe filters (e.g., 0.45 µm) are often used to clarify solutions before analytical measurements, such as HPLC. pensoft.net

The following table summarizes these advanced purification techniques.

| Technique | Principle | Relevance to Purification |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary method for purifying the crude product, especially effective for removing organic impurities using aqueous sulfuric acid. google.comgoogle.com |

| Liquid-Liquid Extraction (LLE) | Differential partitioning of compounds between two immiscible liquid phases. | Used in the initial workup to separate the product from the aqueous reaction mixture. lookchem.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Selective adsorption of compounds onto a solid sorbent followed by selective elution. | Used for sample cleanup and concentration, particularly in analytical methods for detecting the compound in complex matrices. nih.govnih.gov |

| Precipitation | Formation of a solid from a solution. | Can be used to remove specific types of impurities, such as proteins in food samples, prior to analysis. spkx.net.cn |

Spectroscopic and Advanced Structural Characterization of 6 Methyl 2,2 Dioxooxathiazin 4 Olate and Its Derivatives

Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy)

Studies using Fourier Transform Infrared (FTIR) spectroscopy have identified characteristic absorption bands for the compound. The high-intensity band observed around 1710 cm⁻¹ is attributed to the C=O stretching vibration (νC=O) doi.org. The vibrational spectra are influenced by the molecular environment; for instance, the lactam tautomer is suggested to be the most stable form in the gas phase and nonpolar solvents, while the lactim form predominates in polar solvents like DMSO doi.org.

Surface-Enhanced Raman Spectroscopy (SERS) has also been employed for the detection of its potassium salt, Acesulfame (B1210027) K. Characteristic Raman peaks have been identified at 549, 641, and 1650 cm⁻¹ spiedigitallibrary.org. Density Functional Theory (DFT) calculations have been used to assign these vibrational modes, providing a robust method for rapid identification spiedigitallibrary.orgspiedigitallibrary.org. Terahertz Time-Domain Spectroscopy (THz-TDS) offers another avenue, revealing characteristic absorption peaks in the far-infrared region (0.2-2.6 THz), which are linked to intermolecular interactions and specific intramolecular vibrations, such as the swing of the potassium atom spiedigitallibrary.org.

| Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| FTIR | C=O Stretch (νC=O) | ~1691-1710 | doi.org |

| SERS | Characteristic Peak | 549 | spiedigitallibrary.org |

| SERS | Characteristic Peak | 641 | spiedigitallibrary.org |

| SERS | Characteristic Peak | 1650 | spiedigitallibrary.org |

| THz-TDS | Absorption Peak | 0.40 THz (13.3 cm⁻¹) | spiedigitallibrary.org |

| THz-TDS | Absorption Peak | 0.66 THz (22.0 cm⁻¹) | spiedigitallibrary.org |

| THz-TDS | Absorption Peak | 0.94 THz (31.3 cm⁻¹) | spiedigitallibrary.org |

| THz-TDS | Absorption Peak | 1.79 THz (59.7 cm⁻¹) | spiedigitallibrary.org |

| THz-TDS | Absorption Peak | 2.30 THz (76.7 cm⁻¹) | spiedigitallibrary.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules in solution. Quantitative ¹H NMR (qNMR) has been established as a validated method for determining the content of Acesulfame K in various products nih.govresearchgate.net. This technique provides structural information and allows for absolute quantification without the need for an identical analyte standard, making it a practical tool for monitoring levels in commercial goods nih.govresearchgate.net.

In ¹H NMR spectra, the protons of the methyl group (CH₃) and the vinyl proton (C-H) on the heterocyclic ring give rise to distinct signals. These signals can be used for unambiguous identification and quantification of the compound researchgate.net. The chemical shifts are sensitive to the solvent used and the presence of other substances, but provide a reliable fingerprint of the 6-methyl-2,2-dioxooxathiazin-4-olate structure.

| Nucleus | Observed Signal | Typical Chemical Shift Range (ppm) | Application | Reference |

| ¹H | Methyl Protons (-CH₃) | Varies with solvent | Structural Elucidation & Quantification | nih.govresearchgate.net |

| ¹H | Vinyl Proton (=CH-) | Varies with solvent | Structural Elucidation & Quantification | nih.govresearchgate.net |

Mass Spectrometry for Compound Identification and Transformation Product Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for the detection and quantification of this compound, even in complex matrices like food products and biological samples nih.govfishersci.comsciex.comlcms.cz. This technique works by ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).

In LC-MS/MS analysis, the parent ion of the acesulfame anion (C₄H₄NO₄S⁻) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification nih.gov. The technique is capable of detecting the compound at very low levels, with limits of quantitation (LOQ) reported as low as 0.125 µg/mL in beverage samples sciex.com. This sensitivity is crucial for monitoring its presence in various consumer products and for studying its environmental fate and potential transformation products.

| Technique | Parent Ion (m/z) | Fragment/Product Ions (m/z) | Application | Reference |

| LC-MS/MS | 162.1 (approx.) | Not specified in abstracts | Quantification in beverages | sciex.comlcms.cz |

| LC-MS/MS | Not specified | Not specified | Quantification in human plasma, amniotic fluid, and breast milk | nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing. This technique has been used to study how Acesulfame K interacts with biological macromolecules nih.gov.

In a study investigating the binding of sweeteners to carbonic anhydrase isoforms, X-ray crystallography revealed that Acesulfame K binds directly to the catalytic zinc ion in a mimic of carbonic anhydrase IX nih.gov. In contrast, its interaction with carbonic anhydrase II involves a bridging water molecule. This detailed structural information at the atomic level is crucial for understanding the molecule's biological interactions and for the potential design of derivatives with specific inhibitory properties nih.gov. The ability to resolve the structure of molecules to a few angstroms makes X-ray crystallography an indispensable tool in structural biology and drug design jmsse.infrontiersin.org.

| Parameter | Description | Significance | Reference |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal lattice. | nih.govjmsse.in |

| Space Group | The set of symmetry operations of the crystal. | Describes the symmetry of the atomic arrangement. | nih.govjmsse.in |

| Atomic Coordinates | The x, y, z positions of each atom in the unit cell. | Provides the complete 3D structure of the molecule. | nih.govjmsse.in |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms the molecular geometry and connectivity. | nih.govjmsse.in |

Environmental Transformation and Degradation Mechanisms of 6 Methyl 2,2 Dioxooxathiazin 4 Olate

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, such as light-induced reactions (photolysis) and chemical oxidation.

The degradation of 6-Methyl-2,2-dioxooxathiazin-4-olate via direct photolysis has been investigated under various conditions. nih.gov Exposure to UV irradiation is a significant pathway for its transformation in aquatic environments. nih.gov The degradation process follows pseudo-first-order kinetics and is largely independent of pH in the range of 5 to 11. nih.gov

Studies have shown that the primary degradation products resulting from UV irradiation are hydroxylated acesulfame (B1210027) and iso-acesulfame. nih.govnih.gov The formation of iso-acesulfame is believed to occur through an intramolecular rearrangement, resulting in a more polar transformation product. nih.gov Minor transformation products, including amidosulfonic acid and sulfate, have also been identified. nih.gov The transformation pathway has been observed not only in laboratory settings but also in full-scale waterworks that utilize UV treatment for disinfection, where a reduction of approximately 30% in acesulfame concentrations has been recorded. nih.gov

Table 1: Major Photolytic Transformation Products of this compound under UV Irradiation

| Transformation Product | Method of Identification | Reference |

| Hydroxylated acesulfame | High-Resolution Mass Spectrometry | nih.govnih.gov |

| Iso-acesulfame | High-Resolution Mass Spectrometry | nih.gov |

| Amidosulfonic acid | Comparison with Analytical Standards | nih.gov |

| Sulfate | Comparison with Analytical Standards | nih.gov |

Chemical oxidation is another important abiotic process that contributes to the degradation of this compound. Oxidizing agents like permanganate (B83412) (Mn(VII)) and ozone are effective in transforming this compound. nih.govnih.gov

Permanganate oxidation has been shown to achieve removal efficiencies ranging from 43% to 80%, with the effectiveness being influenced by the concentration of dissolved organic matter. nih.govresearchgate.net The transformation pathways initiated by permanganate are complex, involving an attack on the double bond of the ring structure and the electron-rich nitrogen moiety, followed by further oxidation and hydrolysis reactions. nih.gov This process leads to the formation of several transformation products. nih.gov

Ozonation has demonstrated high efficiency, with studies reporting 100% removal of the parent compound. nih.gov The primary products of ozonation have been identified as acetic acid and dihydroxyacetyl sulfamate (B1201201). nih.gov

In addition to the photolytic products mentioned previously, the oxidation by permanganate leads to a distinct set of transformation products. nih.gov Five of these have been identified for the first time in studies focusing on this specific oxidative pathway. nih.gov It is noteworthy that ecotoxicity tests have indicated that the transformation products from permanganate oxidation may exhibit higher toxicity than the original this compound compound. nih.gov

Table 2: Identified Abiotic Transformation Products

| Degradation Process | Transformation Product | Reference |

| Photolysis (UV) | Hydroxylated acesulfame | nih.govnih.gov |

| Photolysis (UV) | Iso-acesulfame | nih.gov |

| Photolysis (UV) | Amidosulfonic acid | nih.gov |

| Photolysis (UV) | Sulfate | nih.gov |

| Oxidation (Ozone) | Acetic acid | nih.gov |

| Oxidation (Ozone) | Dihydroxyacetyl sulfamate | nih.gov |

| Oxidation (Permanganate) | Multiple identified products (5 novel) | nih.gov |

| General Degradation | Acetoacetamide (B46550) | wikipedia.orgnih.gov |

| General Degradation | Acetoacetamide-N-sulfonic acid | redalyc.orgresearchgate.net |

Biotransformation and Microbial Degradation Pathways

Initially considered to be persistent against biodegradation, recent studies have revealed that this compound can be biodegraded under specific environmental conditions, particularly in wastewater treatment plants. nih.govresearchgate.net

Several bacterial strains capable of utilizing this compound as a sole source of carbon have been isolated from activated sludge. nih.govfrontiersin.org These microorganisms play a key role in its biodegradation. nih.gov Among the identified genera are Bosea and Chelatococcus, which are part of the Alphaproteobacteria class. nih.govfrontiersin.org Strains of Shinella have also been implicated in the degradation process. frontiersin.org These bacteria can mineralize the compound, with studies showing complete degradation of 1 g/L within 8-9 days. nih.gov

Table 3: Microbial Genera Involved in the Degradation of this compound

| Microbial Genus | Source of Isolation | Reference |

| Bosea | Activated Sludge | nih.govfrontiersin.org |

| Chelatococcus | Activated Sludge | nih.govfrontiersin.org |

| Shinella | Not specified | frontiersin.org |

| Ensifer | Activated Sludge | researchgate.net |

The enzymatic pathway for the degradation of this compound has been elucidated through studies on degrading bacterial strains like Bosea and Chelatococcus. frontiersin.org The process involves two main hydrolytic steps. frontiersin.org

The first step is the hydrolysis of the sulfamate ester bond, a reaction catalyzed by a specific sulfatase. frontiersin.org This initial cleavage results in the formation of the intermediate compound, acetoacetamide-N-sulfonate. frontiersin.org Subsequently, an amidase acts on this intermediate, hydrolyzing the amide bond to yield acetoacetate (B1235776) and sulfamate. frontiersin.org The sulfatase involved in this pathway has been identified as a novel, strictly manganese-dependent enzyme belonging to the metallo-beta-lactamase family. frontiersin.org

Table 4: Enzymatic Degradation Pathway of this compound

| Step | Enzyme | Substrate | Product(s) | Reference |

| 1 | Sulfatase (manganese-dependent) | This compound | Acetoacetamide-N-sulfonate | frontiersin.org |

| 2 | Amidase | Acetoacetamide-N-sulfonate | Acetoacetate and Sulfamate | frontiersin.org |

Characterization of Intermediate Metabolites (e.g., Acetoacetamide-N-sulfonate, Sulfamic Acid)

The microbial degradation of this compound proceeds via a two-step hydrolytic pathway. frontiersin.org The initial step involves the cleavage of the sulfonic ester bond in the parent molecule, leading to the formation of a key intermediate metabolite, Acetoacetamide-N-sulfonate (ANSA). frontiersin.orgnih.govresearchgate.net This intermediate is transient and typically does not accumulate in significant amounts during the degradation process. researchgate.net

The second step involves the hydrolysis of the amide bond in ANSA. nih.gov This cleavage results in the formation of two final products: acetoacetate, which can be utilized by microorganisms as a carbon source, and sulfamic acid (or sulfamate), an inorganic compound. frontiersin.orgnih.govresearchgate.net The quantitative transformation to sulfamic acid has been confirmed in multiple studies, with measurements showing a closed mass balance between the disappearance of the parent compound and the formation of sulfamic acid. researchgate.net This indicates that sulfamic acid is the primary and stable end product of the sulfonate moiety of the original molecule. researchgate.netnih.gov

| Metabolite | Role in Degradation Pathway | Key Research Findings | Source(s) |

|---|---|---|---|

| Acetoacetamide-N-sulfonate (ANSA) | Transient Intermediate | Formed by the initial hydrolysis of the sulfonic ester bond of the parent compound. | frontiersin.orgnih.gov |

| Acetoacetate | Final Product (Carbon Source) | Formed from the hydrolysis of ANSA; serves as a carbon source for degrading microorganisms. | frontiersin.orgnih.gov |

| Sulfamic Acid | Final Product | Formed from the hydrolysis of ANSA; it is a stable inorganic end product. | nih.govresearchgate.netnih.govnih.gov |

Genetic Basis of Microbial Degradation (e.g., Plasmid-Borne Gene Clusters)

The recent emergence of microbial communities capable of degrading this compound is rooted in a specific and newly combined genetic toolkit. frontiersin.org Studies on degrading bacteria, primarily from the genera Bosea, Chelatococcus, and Shinella, have identified two distinct gene clusters, often located on plasmids, that encode the necessary enzymes for the two-step hydrolysis. frontiersin.orgnih.govnih.gov

The first enzymatic step is catalyzed by an acesulfame sulfatase . Research has identified at least two types of this enzyme. The one found in Bosea and Chelatococcus strains is a manganese-dependent sulfatase belonging to the metallo-β-lactamase (MBL) family. frontiersin.orgnih.gov This enzyme is encoded by a highly conserved gene cluster that is frequently embedded within a composite transposon, suggesting its mobility and transfer between different genetic locations (e.g., chromosome and plasmid) and organisms. frontiersin.orgnih.gov

The second enzyme, responsible for hydrolyzing the intermediate ANSA, is an ANSA amidase . frontiersin.orgnih.gov This enzyme belongs to the amidase signature domain family. frontiersin.orgnih.gov The gene cluster encoding this amidase shows more variability in length and composition among different degrading strains compared to the highly conserved sulfatase cluster. frontiersin.orgnih.gov The evolution of this degradation pathway is thought to be a recent event, resulting from the transposition and combination of these two separate catabolic gene clusters onto a single plasmid, which has since spread globally. frontiersin.orgnih.gov

| Enzyme | Gene Cluster | Function | Genetic Characteristics | Source(s) |

|---|---|---|---|---|

| Acesulfame Sulfatase | ACE Cluster 1 (in Bosea) | Hydrolyzes the sulfonic ester bond of the parent compound to form ANSA. | Encodes a Mn²⁺-dependent metallo-β-lactamase (MBL). Highly conserved and located on a composite transposon. | frontiersin.orgnih.gov |

| ANSA Amidase | ACE Cluster 2 (in Bosea) | Hydrolyzes the amide bond of ANSA to form acetoacetate and sulfamic acid. | Encodes an amidase signature domain enzyme. Gene cluster shows variable length among strains. | frontiersin.orgnih.govnih.gov |

Environmental Factors Influencing Biodegradation Kinetics

The rate and extent of this compound biodegradation are significantly influenced by various environmental conditions. The degradation process often follows pseudo-first-order kinetics, but the rate constants can vary widely depending on the prevailing factors. theses.czresearchgate.net

Key Influencing Factors:

Temperature: This is a critical factor, with degradation being strongly temperature-dependent. theses.czeartharxiv.org Higher removal efficiencies (often exceeding 85%) are observed during warmer seasons like summer and autumn, while the process is significantly impeded at water temperatures below 10°C. nih.govresearchgate.net

Redox Conditions: Biodegradation has been shown to occur under both oxic (aerobic) and anoxic (denitrifying) conditions. researchgate.netnih.govresearchgate.net However, the compound is persistent in environments where both dissolved oxygen and nitrate (B79036) are absent. researchgate.netnih.gov

Nutrient Availability: Efficient degradation has been associated with low biological oxygen demand. nih.govresearchgate.net The role of ammonium (B1175870) is less clear; some studies reported enhanced degradation in nitrifying cultures with added ammonium, but others found that conventional activated sludge was more efficient. nih.gov It has been demonstrated that the degradation is not directly linked to nitrification activity. researchgate.netnih.gov

Microbial Adaptation: In many experimental setups, a lag phase is observed before degradation commences, indicating that the microbial communities require a period of adaptation to efficiently metabolize the compound. nih.gov

| Environmental Factor | Observed Effect on Biodegradation | Source(s) |

|---|---|---|

| Temperature | Degradation is significantly enhanced at temperatures >10°C and impeded at lower temperatures. | nih.govtheses.czeartharxiv.org |

| Redox Conditions | Occurs under both oxic and denitrifying (anoxic) conditions. Persistent in the absence of both oxygen and nitrate. | researchgate.netnih.govresearchgate.net |

| Nutrient Availability | Enhanced by low biological oxygen demand. No direct link to nitrification activity has been confirmed. | nih.govnih.govresearchgate.net |

| Microbial Community | A lag phase is often required for microbial adaptation. Specific bacterial genera like Bosea, Chelatococcus, and Shinella are key degraders. | frontiersin.orgnih.govnih.gov |

Advanced Environmental Fate Modeling and Predictive Studies

Predicting the environmental fate of this compound has evolved significantly. Early predictive models, such as quantitative structure-activity relationship (QSAR) models, predicted low biodegradability for the compound. nih.govresearchgate.netnih.gov These predictions were consistent with initial observations of its persistence in wastewater treatment plants (WWTPs). nih.gov

However, the recent and widespread emergence of microbial degradation capabilities represents a paradigm shift that these earlier models did not capture. nih.govresearchgate.net This highlights a limitation of QSAR models when novel catabolic pathways evolve in the environment. ecetoc.org

More advanced probabilistic exposure models, such as the in-stream exposure model (iSTREEM) and E-FAST, have been used to predict environmental concentrations (PECs) in rivers and streams. nih.gov These models, which can incorporate data on usage and removal rates in WWTPs, provide more realistic exposure scenarios. nih.govresearchgate.net The physical-chemical properties of the compound—namely its high water solubility and low octanol-water partition coefficient (log Kow)—are key inputs for these models, indicating it will predominantly reside in the aquatic compartment with a low potential for bioaccumulation. nih.gov

The increasing evidence of its variable, and often significant, biodegradation has complicated its use as a conservative wastewater tracer. frontiersin.orgeartharxiv.org However, some researchers have proposed its use as a transient tracer, particularly leveraging its temperature-dependent degradation to trace wastewater inflows and riverbank filtration seasonally. eartharxiv.org

Advanced Analytical Methodologies for Detection and Quantification of 6 Methyl 2,2 Dioxooxathiazin 4 Olate

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the most prevalent and robust technique for the analysis of 6-Methyl-2,2-dioxooxathiazin-4-olate. Its adaptability and efficiency make it the method of choice for routine analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD)

High-Performance Liquid Chromatography coupled with a UV-Diode Array Detector (DAD) is a cornerstone for the quantitative analysis of this compound. This method offers a combination of high sensitivity, selectivity, and the ability to simultaneously determine multiple analytes. The DAD provides spectral information, enhancing peak identification and purity assessment. The detection wavelength for this compound is typically set between 220 and 230 nm to achieve optimal absorbance and sensitivity. nih.govnih.gov

Optimization of Chromatographic Parameters (e.g., Column Chemistry, Mobile Phase Composition, Flow Rate, Temperature)

The successful separation and quantification of this compound by HPLC are highly dependent on the careful optimization of several key parameters.

Column Chemistry: Reversed-phase columns, particularly C18 columns, are most frequently used for the separation. nih.govnih.gov These columns provide excellent retention and separation of the polar analyte from other components in the sample matrix.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govnih.gov The pH of the aqueous phase is a critical factor, with acidic conditions (often adjusted with phosphoric acid or phosphate (B84403) buffers to a pH around 3.5-4.5) being common to ensure the analyte is in a suitable form for retention on the C18 column. nih.govnih.govthermofisher.com The ratio of the organic modifier to the aqueous buffer is adjusted to achieve the desired retention time and resolution from interfering peaks. nih.gov

Flow Rate: Flow rates are generally maintained around 0.8 to 1.0 mL/min to ensure efficient separation and reasonable analysis times. nih.govnih.gov

Temperature: The column temperature is often controlled, for instance at 30°C, to ensure reproducible retention times and peak shapes. nih.govnih.gov

Below is an interactive table summarizing typical optimized HPLC parameters for the analysis of this compound (as Acesulfame (B1210027) K).

| Parameter | Optimized Condition | Source(s) |

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Phosphate/Acetate Buffer | nih.govnih.govnih.gov |

| pH | 3.5 - 4.5 | nih.govnih.govthermofisher.com |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govnih.gov |

| Detection Wavelength | 220 - 230 nm | nih.govnih.gov |

| Temperature | 30°C | nih.govnih.gov |

Validation Protocols for Quantitative Analysis (e.g., Linearity, Precision, Accuracy, Limits of Detection (LOD), Limits of Quantification (LOQ), Reproducibility, Robustness)

To ensure the reliability and accuracy of quantitative results, HPLC methods for this compound are rigorously validated according to established protocols.

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.gov

Precision: This is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviations (RSD) typically being well below 2%. nih.gov

Accuracy: Accuracy is often determined by recovery studies, where known amounts of the analyte are spiked into a blank matrix. Recoveries are generally expected to be within a range of 90-110%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound, LODs in the range of 0.07 to 1.7 mg/L have been reported. nih.govresearchgate.net

Reproducibility and Robustness: These parameters assess the consistency of the method when performed by different analysts, on different instruments, and with minor variations in method parameters.

The following interactive table presents typical validation parameters for the HPLC analysis of this compound (as Acesulfame K).

| Validation Parameter | Typical Value/Range | Source(s) |

| Linearity (R²) | > 0.999 | thermofisher.com |

| Precision (%RSD) | < 2% | nih.gov |

| Accuracy (Recovery) | 90 - 110% | nih.gov |

| LOD | 0.07 - 1.7 mg/L | nih.govresearchgate.net |

| LOQ | Typically 3x LOD | N/A |

Application in Complex Chemical Matrices

A primary application of these validated HPLC methods is the determination of this compound in a wide variety of complex food and beverage matrices. These include soft drinks, juices, dairy products, and confectionery. Sample preparation is a critical step to remove interfering components such as proteins, fats, and sugars. Common sample preparation techniques include simple dilution, filtration, and solid-phase extraction (SPE) to ensure the longevity of the analytical column and the accuracy of the results. The robustness of HPLC-DAD methods allows for reliable quantification even in the presence of other food additives and complex matrix components.

Electrophoretic Methods (e.g., Capillary Zone Electrophoresis)

Capillary Zone Electrophoresis (CZE) offers a powerful alternative to HPLC for the analysis of this compound. CZE provides high separation efficiency and short analysis times. In this technique, charged molecules are separated in a narrow-bore capillary under the influence of a high electric field. For the analysis of this compound, a background electrolyte, often a buffer solution, is used to control the pH and conductivity. Detection is typically performed using UV absorbance. CZE methods have been developed for the simultaneous determination of multiple sweeteners, including this compound, in various food products.

Ion Chromatography

Ion Chromatography (IC) is another valuable technique for the determination of this compound, particularly in samples containing other ionic species. In IC, separation is achieved based on the ionic interactions between the analyte and the stationary phase of the column. A novel ion chromatographic method has been proposed for the simultaneous determination of artificial sweeteners, including this compound, along with preservatives and other compounds. nih.gov This method often utilizes an anion-exchange column and a buffered mobile phase. nih.gov Detection can be achieved through conductivity measurements after suppression of the eluent conductivity, or by UV absorbance. nih.gov IC has been successfully applied to the analysis of various food and pharmaceutical preparations, demonstrating good recoveries and sensitivity, with reported detection limits for this compound as low as 0.019 mg/L. nih.govnih.gov

Development of Novel Analytical Approaches (e.g., Molecularly Imprinted Nanomembranes for Selective Separation)

In recent years, significant research efforts have been directed towards the development of novel analytical approaches that offer enhanced selectivity and sensitivity for the determination of this compound. Among the most promising of these are molecularly imprinted polymers (MIPs), which are synthetic materials engineered to have specific recognition sites for a target molecule. mdpi.comavantipublishers.com When fabricated into nanomembranes, these materials provide a highly selective platform for the separation of the target analyte from complex mixtures. mdpi.comresearchgate.net

Molecularly imprinted nanomembranes (MINs) are created through a process where the target molecule, in this case, this compound, acts as a template during the polymerization process. mdpi.com Functional monomers are arranged around the template molecule and then cross-linked to form a rigid polymer matrix. Subsequent removal of the template molecule leaves behind cavities that are complementary in shape, size, and chemical functionality to the analyte. mdpi.com This "molecular memory" allows the nanomembrane to selectively rebind the target compound, even in the presence of structurally similar molecules. researchgate.netmdpi.com

One innovative approach involves the fabrication of an electrospun molecularly imprinted sol-gel nanomembrane using nylon 6 as a backbone. researchgate.net This technique, coupled online with high-performance liquid chromatography (HPLC), has demonstrated extensive selectivity towards this compound in beverage samples. researchgate.net The prepared membrane not only exhibits high selectivity but also maintains its porosity and mechanical stability, allowing for multiple consecutive extractions without a significant loss in performance. researchgate.net

The performance of these novel analytical systems is rigorously evaluated through validation studies that assess key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and extraction recovery. researchgate.net These parameters are crucial for establishing the reliability and applicability of the method for routine analysis.

Interactive Data Table: Performance of a Molecularly Imprinted Nanomembrane for this compound Analysis

| Parameter | Value | Reference |

| Linearity Range | 2.0-250 ng/mL | researchgate.net |

| Coefficient of Determination (r²) | ≥0.997 | researchgate.net |

| Limit of Detection (LOD) | 0.6 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | 2.0 ng/mL | researchgate.net |

| Extraction Recovery | 80-85% | researchgate.net |

Detailed research findings have shown that the efficiency of the online extraction using molecularly imprinted nanomembranes is influenced by several parameters, including the pH of the sample solution, loading time, and the composition of the elution solvent. researchgate.net Optimization of these parameters is critical to achieving the best analytical performance. researchgate.net The reusability of the electrospun membrane is a significant advantage, with studies showing it can be used for at least 35 consecutive extractions without a significant change in its extraction recovery. researchgate.net This demonstrates the robustness and cost-effectiveness of this novel approach.

The development of molecularly imprinted nanomembranes represents a significant advancement in the selective separation and quantification of this compound. This technology offers a powerful tool for highly specific sample preparation, reducing matrix interference and improving the accuracy of subsequent analytical measurements. mdpi.comresearchgate.net

Derivatives and Chemical Applications of 6 Methyl 2,2 Dioxooxathiazin 4 Olate in Research

Synthesis of Chemically Modified Analogues

The 6-methyl-2,2-dioxooxathiazin-4-olate scaffold has been a target for chemical modification to explore and enhance its biological activities. Synthetic strategies have focused on derivatization at the nitrogen and oxygen atoms of the heterocyclic ring, as well as the creation of organometallic complexes.

The modification of the acesulfame (B1210027) core through derivatization at its nitrogen and oxygen atoms has been a key strategy for developing new chemical entities, particularly in the field of medicinal chemistry. nih.gov The synthesis of these analogues involves introducing a variety of substituents to modulate the compound's physicochemical properties and biological activity.

Researchers have successfully synthesized a range of derivatives by attaching moieties such as alkyl chains, benzyl (B1604629) groups, and benzoylmethylene groups to the acesulfame nucleus. nih.gov These modifications are intended to alter the molecule's interaction with biological targets. The general synthetic approach for these derivatives is illustrated in chemical schemes where the core acesulfame structure is treated with various electrophiles to achieve substitution at the desired heteroatom. researchgate.net

The formation of metal complexes is a widely used strategy in chemistry to develop compounds with novel properties. While the synthesis of organometallic derivatives, including organotin(IV) compounds, is a common approach for other heterocyclic scaffolds, specific research detailing the synthesis and characterization of organometallic derivatives of this compound is not extensively reported in the reviewed literature. In principle, the oxygen and nitrogen atoms in the acesulfame ring could serve as coordination sites for metal ions, forming stable complexes. The development of such organometallic compounds could open new avenues for its application, potentially in catalysis or materials science.

Chemical Scaffold for Enzyme Inhibitor Development (e.g., Carbonic Anhydrase Inhibitors)

The this compound structure has been identified as a valuable scaffold for the development of enzyme inhibitors, most notably for human carbonic anhydrases (hCAs). nih.gov Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and certain isoforms, such as hCA IX and XII, are associated with tumors, making them important therapeutic targets. nih.govmdpi.com

The acesulfame core itself exhibits inhibitory activity against carbonic anhydrase. nih.gov Researchers have built upon this by synthesizing libraries of acesulfame derivatives to enhance potency and selectivity. nih.gov By modifying the scaffold with different substituents, scientists have developed compounds that show significant inhibitory activity against the tumor-related hCA IX and XII isoforms, with some derivatives exhibiting activity in the nanomolar range. nih.govmdpi.com These studies highlight the potential of the acesulfame scaffold in designing selective inhibitors for cancer therapy. mdpi.com

Below is a table summarizing the inhibitory activity of selected acesulfame-based derivatives against various human carbonic anhydrase isoforms.

| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acesulfame | >10000 | >10000 | 8954 | 9814 |

| Derivative A | 7850 | 154 | 45.6 | 4.8 |

| Derivative B | 9840 | 348 | 56.2 | 5.1 |

| Derivative C | >10000 | 8750 | 154 | 89.3 |

| Data is illustrative and based on findings from research on acesulfame-based inhibitors. "Derivative A, B, C" represent examples of chemically modified acesulfame scaffolds. |

Utilization as a Chemical Reference Standard in Analytical Chemistry

In analytical chemistry, the accuracy and reliability of measurements depend on the availability of high-purity reference standards. 6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, the protonated form of the compound, is commercially available as a certified reference material, often as its potassium salt (Acesulfame K).

Its use as a pharmaceutical secondary standard confirms its role in the quality control of food products, beverages, and pharmaceutical preparations where it is used as an artificial sweetener. Analytical laboratories rely on this standard for method validation, calibration of analytical instruments (like HPLC and mass spectrometers), and the accurate quantification of acesulfame in various matrices. The stability and well-characterized nature of the compound are crucial for its function as a reliable reference material.

Environmental Tracing and Marker Compound Research

Due to its widespread consumption, chemical stability, and persistence during wastewater treatment, this compound (commonly tracked as Acesulfame) has emerged as a reliable tracer for anthropogenic contamination in water systems. nih.govacs.orgresearchgate.net It is excreted from the human body largely unchanged and is not efficiently removed by conventional wastewater treatment plants (WWTPs). nih.govunivie.ac.at

This persistence has led to its proposal and use as a chemical marker to track the presence and flow of wastewater in the environment. nih.govacs.org Scientists can detect acesulfame in wastewater influents and effluents, surface water, and groundwater, allowing them to trace the pathways of contamination from human activity. nih.govacs.orgresearchgate.net Research has shown that while it was long considered non-biodegradable, there is some evidence of seasonal, temperature-dependent degradation, which can provide even more detailed information for hydrogeologists studying groundwater flow velocities and mixing ratios. univie.ac.ateartharxiv.org Its presence in tap water serves as an indicator of the influence of treated wastewater on drinking water sources. researchgate.netunivie.ac.at

Q & A

Q. What are the established synthetic routes for 6-methyl-2,2-dioxooxathiazin-4-olate, and how do reaction conditions influence yield and purity?

Methodological Answer : The compound is typically synthesized via cyclization reactions involving thiocyanate derivatives under alkaline conditions. For example, potassium hydroxide in dimethylformamide (DMF) facilitates the formation of heterocyclic intermediates, as demonstrated in analogous oxathiazinone syntheses . Key factors include temperature control (60–80°C) to prevent side reactions and stoichiometric precision of aryl isothiocyanate derivatives. Yield optimization requires TLC monitoring to isolate intermediates before final purification via recrystallization or column chromatography.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify methyl groups and sulfur/oxygen bonding patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways.

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity, particularly for detecting hydrolyzed byproducts .

Standardized protocols from analytical chemistry frameworks (e.g., FAIR data principles) ensure reproducibility .

Intermediate Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reactions?

Methodological Answer : Density Functional Theory (DFT) simulations calculate activation energies for proposed reaction pathways. For instance, transition-state modeling identifies favorable nucleophilic attack sites on the oxathiazinone ring. Integrating cheminformatics tools (e.g., ICReDD’s reaction path search methods) narrows experimental parameters, reducing trial-and-error approaches . Collaborative platforms like COMSOL Multiphysics enable dynamic simulation of reaction kinetics under varying solvent systems .

Q. What experimental design strategies mitigate contradictions in stability data for this compound under different pH conditions?

Methodological Answer : Employ a factorial design to test stability across pH (3–10), temperature (25–60°C), and solvent polarity. Use ANOVA to identify significant degradation factors (e.g., acidic hydrolysis vs. thermal decomposition). Cross-validate results with accelerated stability studies and DFT-predicted degradation pathways .

Advanced Research Questions

Q. How can AI-driven automation optimize the synthesis and scale-up of this compound derivatives for drug discovery?

Methodological Answer : Implement machine learning (ML) models trained on reaction databases to predict optimal catalysts, solvents, and reaction times. For example, neural networks can correlate steric/electronic descriptors of substituents with yield outcomes. Integrate robotic platforms for high-throughput screening, enabling real-time adjustment of parameters like stirring rate and reagent addition sequences .

Q. What advanced separation technologies (e.g., membrane-based systems) are suitable for isolating enantiomers or tautomeric forms of this compound?

Methodological Answer : Chiral stationary phases in HPLC or capillary electrophoresis resolve enantiomers, while simulated moving bed (SMB) chromatography scales separations. For tautomers, use -labeled NMR to track equilibrium shifts, paired with molecular dynamics simulations to design selective membranes .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies between experimental and computational data for this compound’s thermodynamic properties?

Methodological Answer : Apply sensitivity analysis to identify which computational parameters (e.g., solvation models, basis sets) most affect agreement with experimental ΔG values. Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation. Publicly archive raw data and metadata using FAIR-compliant repositories to enable cross-lab validation .

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer : Multivariate regression (e.g., PLS) correlates descriptors (logP, polar surface area) with bioactivity. Bayesian inference models quantify uncertainty in SAR predictions, while clustering algorithms (e.g., k-means) group derivatives by reactivity profiles .

Interdisciplinary Applications

Q. How can this compound serve as a precursor in polymer or coordination chemistry?

Methodological Answer : The sulfone and carbonyl groups act as ligands for metal complexes (e.g., Cu(II) or Zn(II)), studied via X-ray crystallography. In polymer science, radical-initiated copolymerization with styrene derivatives forms sulfone-containing polymers, characterized by GPC and TGA .

Q. What in vitro/in vivo models are suitable for evaluating its potential as a protease inhibitor or anti-inflammatory agent?

Methodological Answer :

- Enzyme assays : Fluorescent substrate cleavage assays (e.g., trypsin or MMP-9 inhibition).

- Cell-based models : LPS-induced cytokine release in macrophages (ELISA for TNF-α/IL-6).

- In vivo : Zebrafish inflammation models for rapid toxicity/efficacy screening, followed by murine models with pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.